Diethyl 2-vinylcyclopropane-1,1-dicarboxylate is an organic compound with the molecular formula C₁₁H₁₆O₄. It can be synthesized through various methods, including the Diels-Alder reaction between cyclopentadiene and diethyl fumarate. The characterization of this compound is typically done using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [].
Diethyl 2-vinylcyclopropane-1,1-dicarboxylate serves as a valuable building block in organic synthesis due to its unique structural features. The presence of the vinyl group and the two ester functionalities allows for further transformations through various reactions []. Some examples include:
Recent research has explored the potential of Diethyl 2-vinylcyclopropane-1,1-dicarboxylate as a ligand in transition-metal catalysis. The study suggests that this compound can form stable complexes with different metal centers, potentially leading to the development of new catalysts for various organic transformations [].
Diethyl 2-vinylcyclopropane-1,1-dicarboxylate is an organic compound with the molecular formula CHO. It features a cyclopropane ring with two carboxylate groups and a vinyl group attached to it. This compound is notable for its unique structural properties, which contribute to its reactivity and potential applications in organic synthesis and medicinal chemistry. The compound can be synthesized in high purity through specific
The synthesis of diethyl 2-vinylcyclopropane-1,1-dicarboxylate typically involves a two-step process:
Diethyl 2-vinylcyclopropane-1,1-dicarboxylate has several potential applications:
Interaction studies involving diethyl 2-vinylcyclopropane-1,1-dicarboxylate primarily focus on its reactivity with various nucleophiles and electrophiles. These studies are essential for understanding how this compound can be utilized in synthetic chemistry and its potential biological effects. Research indicates that the compound can form adducts with various reagents under specific conditions, which could lead to new synthetic pathways or materials .
Several compounds share structural similarities with diethyl 2-vinylcyclopropane-1,1-dicarboxylate. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Dimethyl 2-vinylcyclopropane-1,1-dicarboxylate | Cyclopropane derivative | Similar reactivity but differs in alkyl substitution |
Ethyl 3-vinylcyclobutane-1,1-dicarboxylate | Cyclobutane derivative | Different ring structure; potential for different reactivity |
Diethyl maleate | Maleic acid derivative | Different functional groups; used as a building block in polymer chemistry |
Diethyl fumarate | Fumaric acid derivative | Similar dicarboxylate structure; used in various synthetic applications |
Diethyl 2-vinylcyclopropane-1,1-dicarboxylate stands out due to its unique cyclopropane ring structure combined with vinyl and dicarboxylate functionalities. This combination may offer distinctive reactivity patterns compared to other similar compounds.
Irritant